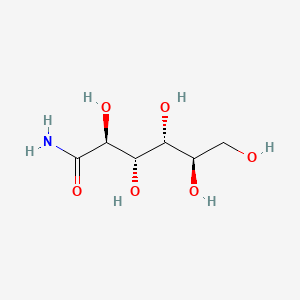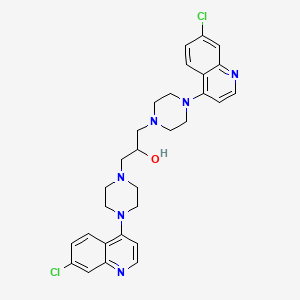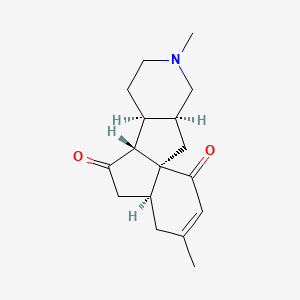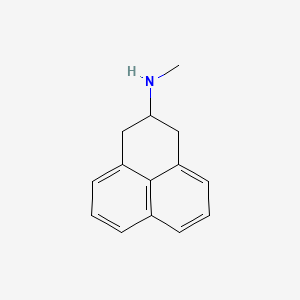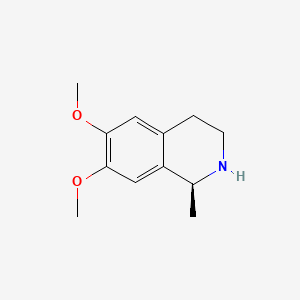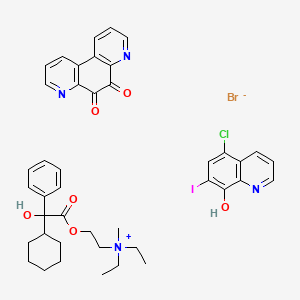
P 1060
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyano group, a pyridyl group, and a t-butyl group attached to the guanidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine typically involves the reaction of 3-cyanopyridine with t-butylamine and a suitable guanidine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
化学反応の分析
Types of Reactions
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine core.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted pyridyl derivatives with various functional groups.
科学的研究の応用
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N’-cyano-N-(2-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(4-pyridyl)-N’'-(t-butyl)guanidine
- N’-cyano-N-(3-pyridyl)-N’'-(methyl)guanidine
Uniqueness
N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine is unique due to the specific positioning of the pyridyl group and the presence of the t-butyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
60559-94-6 |
|---|---|
分子式 |
C11H15N5 |
分子量 |
217.27 g/mol |
IUPAC名 |
2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16) |
InChIキー |
TXXOFXVEUPZZHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
正規SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Key on ui other cas no. |
60559-94-6 |
同義語 |
N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine P 1060 P-1060 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


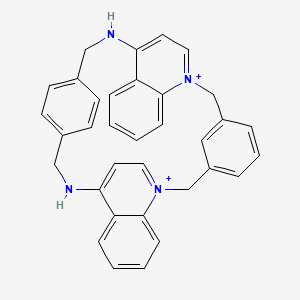
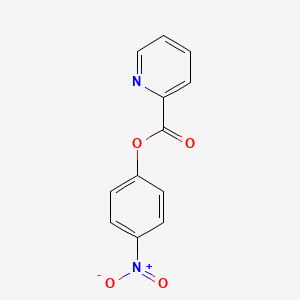
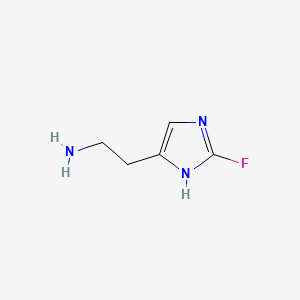
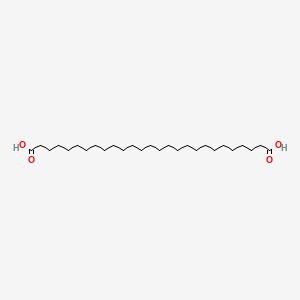
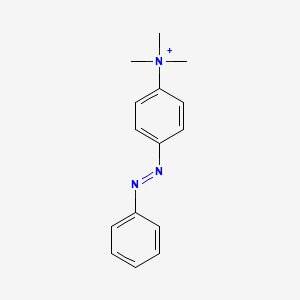
![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)
